FAPy-adenine
説明
Sources of Oxidative Stress: Endogenous and Exogenous Factors
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. dergipark.org.tr This imbalance can lead to damage of cellular macromolecules, including DNA. dergipark.org.trfrontiersin.org The sources of ROS are both internal (endogenous) and external (exogenous) to the organism. frontiersin.orgjohnshopkins.edu
Endogenous sources are primarily byproducts of normal metabolic processes. dergipark.org.tr The mitochondrial electron transport chain, for instance, is a major producer of superoxide (B77818) radicals. dergipark.org.tr Other endogenous sources include peroxisomes during fatty acid degradation and inflammatory responses where immune cells produce ROS to combat pathogens. dergipark.org.trnih.gov
Exogenous factors encompass a wide range of environmental and lifestyle elements. dergipark.org.tr These include exposure to ionizing radiation (like UV rays from sunlight), environmental pollutants, and certain chemicals. dergipark.org.trjohnshopkins.eduresearchgate.net Lifestyle choices such as smoking and alcohol consumption also contribute to the body's oxidative load. dergipark.org.tr These agents can either directly damage DNA or induce cellular processes that generate ROS. frontiersin.orgresearchgate.net
A summary of these sources is presented below:
Table 1: Major Sources of Oxidative Stress| Category | Specific Examples |
|---|---|
| Endogenous | Mitochondrial Respiration, Peroxisomal Metabolism, Inflammatory Cell Activity |
| Exogenous | Ionizing Radiation (UV, X-rays), Environmental Pollutants (Ozone, Nitrous Oxide), Industrial Chemicals, Tobacco Smoke, Alcohol |
Consequences of Unrepaired DNA Damage: Mutagenesis, Carcinogenesis, and Aging
When DNA damage is not corrected by the cell's repair machinery, it can lead to severe and lasting consequences. fiveable.menih.gov The accumulation of lesions can interfere with critical cellular processes like DNA replication and transcription. researchgate.netnih.gov
One of the most significant outcomes of unrepaired DNA damage is mutagenesis , the alteration of the genetic sequence. nih.gov If a damaged base is not repaired before DNA replication, it can be misread by DNA polymerases, leading to the insertion of an incorrect base in the new DNA strand. nih.gov This permanent change, or mutation, can alter the function of proteins and RNA molecules. nih.gov
The accumulation of mutations in key genes, such as those that regulate cell growth (oncogenes) and those that halt cell division (tumor suppressor genes), is a primary driver of carcinogenesis , the development of cancer. fiveable.menih.govresearchgate.net Genomic instability, characterized by an increased rate of mutations and chromosomal aberrations, is a hallmark of many cancers and is often a direct result of persistent DNA damage. fiveable.menih.gov
Furthermore, there is a strong correlation between the accumulation of DNA damage and the aging process. researchgate.netnih.gov The "DNA damage theory of aging" posits that the progressive decline in cellular function associated with age is, in part, due to the lifelong accumulation of unrepaired DNA damage. nih.gov This can lead to cell death (apoptosis), cellular senescence (a state of irreversible growth arrest), and a diminished capacity for tissues to regenerate, all of which contribute to the aging phenotype. nih.govhmdb.ca Some forms of DNA damage can persist for years, increasing the likelihood of generating harmful mutations. scitechdaily.com
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-(4,6-diaminopyrimidin-5-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYUVUOSXNYQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)NC=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199228 | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5122-36-1 | |
| Record name | 4,6-Diamino-5-formamidopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 226 °C | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Formation and Isomerization of Fapyade
Origin of FapyAde from Oxidative Stress
FapyAde is a significant DNA lesion that arises from damage caused by oxidative stress. nih.gov This process involves the interaction of reactive oxygen species (ROS) with the purine (B94841) bases of DNA, particularly adenine (B156593).
Hydroxyl radicals (•OH) are highly reactive oxygen species generated through various cellular processes and exposure to ionizing radiation. youtube.comnih.govnih.govrsc.orgnist.gov These radicals readily attack DNA bases. nih.gov In the case of adenine, the hydroxyl radical adds to the C8 position of the purine ring. nih.govnih.gov This addition forms a C8-OH-adduct radical, a key intermediate in the formation of FapyAde. nih.gov It is important to note that the formation of FapyAde is mediated by hydroxyl radicals. researchgate.netpsu.edu
The generation of hydroxyl radicals can be influenced by various factors. For instance, ferritin and hemosiderin have been shown to increase the formation of hydroxyl radicals in the presence of ascorbic acid and hydrogen peroxide. nih.gov Furthermore, excessive production of hydroxyl radicals has been observed in certain pathological conditions, such as complex I deficiency. nih.gov
The C8-OH-adduct radical of adenine is a common precursor that can lead to the formation of both FapyAde and 8-oxo-adenine. nih.govnih.gov The pathway leading to FapyAde involves the opening of the imidazole (B134444) ring of the purine. nih.govnih.govpsu.eduresearchgate.net This ring-opening occurs through the fragmentation of the purine imidazole ring, resulting in the formation of the formamidopyrimidine structure. nih.govpsu.eduresearchgate.net This process is a key step in the generation of FapyAde from the initial oxidative damage. psu.edu
The opening of the imidazole ring is a significant event, as it alters the structure of the DNA base and can have biological consequences. nih.govresearchgate.net This ring-opened purine is a characteristic feature of Fapy lesions. psu.edu
FapyAde and 8-hydroxyadenine (B135829) (8-oxo-Ade) share a common intermediate: the C8-OH-adduct radical of adenine. nih.govnih.gov The fate of this radical determines which lesion is formed. The formation of 8-oxo-dGuo requires a one-electron oxidation of the initial radical intermediate, whereas Fapy-dG is generated through reduction following the fragmentation of the radical. nih.gov The relative amounts of these two lesions depend on the specific oxidative conditions under which the C8-OH-adduct radical is produced. nih.gov For example, the presence of oxygen favors the formation of 8-oxodGuo at the expense of its corresponding formamidopyrimidine, FapyGua. researchgate.netpsu.edu
This competitive formation highlights the complex nature of oxidative DNA damage, where a single initial event can lead to multiple distinct lesions with different biological implications.
Isomerization and Stability Studies of FapyAde in Nucleic Acids
Once formed, FapyAde lesions within DNA exhibit distinct chemical properties, including isomerization and a different stability profile compared to the native adenine base.
A notable characteristic of formamidopyrimidine lesions like FapyAde is their ability to undergo anomeric epimerization. nih.gov Anomers are a type of epimer that differ in the configuration at the anomeric carbon, which is the new stereocenter created during the cyclization of a sugar. chemistrysteps.com In the context of FapyAde, the opening of the imidazole ring allows for rotation around the glycosidic bond, leading to the formation of different anomers. This epimerization can occur both when FapyAde exists as a monomer and when it is incorporated into oligonucleotides. nih.gov The distribution of these different configurational isomers within DNA is not yet fully understood. nih.gov
The opening of the imidazole ring in FapyAde has a significant impact on the stability of the glycosidic bond that connects the base to the sugar-phosphate backbone of DNA. nih.gov This alteration in chemical structure leads to an increased rate of deglycosylation, which is the cleavage of this bond, compared to the native adenine nucleotide. nih.govnih.gov
Comparison of FapyAde and FapyGua Stability in DNA
The stability of formamidopyrimidine lesions within the DNA structure is a critical factor influencing their potential genotoxicity. Both FapyAde and its guanine (B1146940) counterpart, 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua), are sufficiently long-lived in DNA to be subjects of genotoxic investigation. nih.govacs.org However, research reveals significant differences in their chemical stability, particularly concerning the N-glycosidic bond that links the damaged base to the sugar-phosphate backbone.
Studies comparing the rate of deglycosylation—the cleavage of the N-glycosidic bond—show that FapyGua is considerably more stable than FapyAde within an oligonucleotide sequence. nih.gov At a temperature of 55°C, FapyGua is approximately 25 times more resistant to this hydrolytic cleavage than FapyAde. nih.govjohnshopkins.edu
The half-life (t₁/₂) for the deglycosylation of FapyAde at a physiological temperature of 37°C has been estimated to be around 103 hours. nih.govjohnshopkins.edu In contrast, studies on FapyGua have shown that its decomposition in a water/acetonitrile solution at room temperature proceeds with half-lives of 37.8 hours for the β-anomer and 65.2 hours for the α-anomer. nih.gov It is important to note that certain chemical analysis methods, such as those using hot formic acid for DNA hydrolysis, have been found to cause the complete decomposition of both FapyAde and FapyGua, necessitating the use of milder techniques for their accurate quantification. psu.edu
Table 1: Comparative Stability of FapyAde and FapyGua
| Lesion | Condition | Measurement | Half-Life (t₁/₂) |
|---|---|---|---|
| FapyAde (in oligonucleotide) | 37°C | Deglycosylation | ~103 hours nih.govjohnshopkins.edu |
| FapyGua (β-anomer) | Room Temp (in water/acetonitrile) | Decomposition | 37.8 hours nih.gov |
| FapyGua (α-anomer) | Room Temp (in water/acetonitrile) | Decomposition | 65.2 hours nih.gov |
| Relative Hydrolysis Resistance | 55°C (in oligonucleotide) | Deglycosylation | FapyGua is ~25x more resistant than FapyAde nih.govjohnshopkins.edu |
These findings underscore the distinct chemical stabilities of FapyAde and FapyGua in DNA, which may contribute to their differential biological consequences and repair efficiencies within the cell.
Base Excision Repair (BER) Pathway for FapyAde Excision
Base Excision Repair (BER) is a fundamental cellular defense mechanism that identifies and removes small, non-helix-distorting base lesions from the genome. wikipedia.orgyoutube.com This multi-step process is crucial for correcting damage from oxidation, alkylation, and deamination, thereby preventing mutations and potential breaks in DNA during replication. wikipedia.orgnih.gov The BER pathway is initiated by a class of enzymes known as DNA glycosylases, which recognize and excise the specific damaged base by cleaving the N-glycosidic bond that links the base to the sugar-phosphate backbone. youtube.comnih.govyoutube.com This action creates an apurinic/apyrimidinic (AP) site, which is subsequently processed by other enzymes to restore the DNA's integrity. wikipedia.orgnih.gov Oxidized bases like FapyAde are recognized substrates for the BER pathway. youtube.com
Prokaryotic DNA Glycosylases Recognizing FapyAde
In prokaryotic organisms such as Escherichia coli, the recognition and removal of FapyAde are primarily handled by a specific DNA glycosylase. sigmaaldrich.com This enzyme is a key component of the BER pathway, responsible for initiating the repair of a range of oxidative purine lesions. sigmaaldrich.comproteopedia.org
The primary enzyme in prokaryotes that targets FapyAde is Formamidopyrimidine-DNA glycosylase, also known as Fpg or MutM. sigmaaldrich.comnih.gov Fpg is a bifunctional enzyme, meaning it possesses both N-glycosylase and AP-lyase activity. sigmaaldrich.comneb.comresearchgate.net The N-glycosylase function allows it to recognize and release damaged purines, including FapyAde, from double-stranded DNA, which creates an AP site. sigmaaldrich.comneb.com Subsequently, its AP-lyase activity cleaves the DNA backbone both 3' and 5' to the AP site, effectively removing the baseless site and leaving a one-base gap. neb.com Fpg, also referred to as 8-oxoguanine DNA glycosylase, recognizes and removes a variety of damaged bases, including 8-oxoguanine (8-oxoG), 8-oxoadenine, and FapyGuanine (FapyGua). neb.comresearchgate.net Studies have shown that Fpg excises FapyAde when it is positioned opposite thymine (B56734) in the DNA duplex. nih.gov
Table 1: Substrate Specificity of E. coli Formamidopyrimidine-DNA Glycosylase (Fpg/MutM)
| Substrate | Description |
| FapyAde | 4,6-diamino-5-formamidopyrimidine |
| FapyGua | 2,6-diamino-4-hydroxy-5-formamidopyrimidine |
| 8-oxoG | 8-oxo-7,8-dihydroguanine |
| 8-oxoadenine | 8-oxo-7,8-dihydroadenine |
| 5-hydroxy-cytosine | An oxidized pyrimidine |
| This table is based on information from multiple sources. nih.govneb.com |
Eukaryotic DNA Glycosylases Recognizing FapyAde
A significant aspect of FapyAde repair in eukaryotes is the functional interaction between the NEIL1 glycosylase and the Cockayne Syndrome Group B (CSB) protein. nih.govnih.gov Cockayne syndrome is a severe premature aging disorder, and the CSB protein is known for its role in transcription-coupled DNA repair. nih.gov Research indicates that CSB directly stimulates the enzymatic activity of NEIL1, enhancing the incision step at Fapy lesions. nih.gov This cooperative relationship is supported by findings that mouse models lacking the csb gene exhibit a significant accumulation of endogenous FapyAde and FapyGua in the genomic DNA of tissues like the brain, kidney, and liver. nih.govnih.govresearchgate.net Furthermore, NEIL1 and CSB have been shown to co-localize within the cell nucleus and can be co-immunoprecipitated from cell extracts, providing strong evidence for a direct physical interaction. nih.govnih.gov This collaboration between NEIL1 and CSB in repairing formamidopyrimidines is thought to be vital for preventing the accumulation of oxidative damage that may contribute to the progressive neurodegeneration characteristic of Cockayne syndrome. nih.gov
Table 2: Research Findings on the NEIL1-CSB Interaction in FapyAde Repair
| Finding | Significance | Source Index |
| CSB stimulates NEIL1's incision activity on Fapy lesions. | Enhances the efficiency of the initial step of BER for FapyAde. | nih.gov |
| csb-/- mice show increased levels of endogenous FapyAde. | Demonstrates the in vivo importance of CSB in FapyAde repair. | nih.govnih.govresearchgate.net |
| NEIL1 and CSB co-localize and co-immunoprecipitate. | Suggests a direct physical interaction and a cooperative repair mechanism. | nih.govnih.gov |
| Double knockdown of CSB and NEIL1 inhibits FapyGua repair. | Confirms that both proteins are necessary for efficient repair of formamidopyrimidines. | nih.govnih.gov |
Endonuclease VIII-like (NEIL) Glycosylases (e.g., NEIL1) as FapyAde Substrates
Enzymatic Reclosure of Imidazole Rings of Purine Residues
Beyond the well-established Base Excision Repair pathway, a distinct and direct repair mechanism exists for formamidopyrimidine lesions. nih.govsemanticscholar.org This pathway involves the enzymatic reclosure of the opened imidazole ring, directly reversing the damage without excising the base. nih.govpnas.orgnih.gov This process is catalyzed by a specific enzyme known as purine imidazole-ring cyclase . nih.govsemanticscholar.orgwikipedia.org
This enzyme acts on DNA damaged by gamma-irradiation, where adenine and guanine residues are converted to their formamidopyrimidine counterparts. nih.govsemanticscholar.org The purine imidazole-ring cyclase facilitates the restoration of the C-8 to N-9 bond, effectively re-forming the imidazole ring and converting the damaged FapyAde or FapyGua back into a normal adenine or guanine residue, respectively. nih.govsemanticscholar.org Studies have shown this process to be highly efficient, with the enzyme reclosing the imidazole rings of approximately 90% of the ring-opened purines in the tested DNA. nih.govsemanticscholar.org Notably, this repair mechanism is separate from the Fpg-mediated BER pathway, as experiments revealed that Fpg did not excise the non-alkylated formamidopyrimidines produced by gamma radiation, which were substrates for the cyclase. nih.govsemanticscholar.org
Purine Imidazole-Ring Cyclase (EC 4.3.2.4) Activity
Gamma-irradiation of DNA can lead to the scission of the imidazole rings of adenine and guanine residues, resulting in the formation of formamidopyrimidine lesions. nih.gov An important enzyme in the repair of such damage is Purine Imidazole-Ring Cyclase (EC 4.3.2.4). expasy.orgqmul.ac.ukwikipedia.org This enzyme catalyzes the reclosure of the opened imidazole ring of 4,6-Diamino-5-formamidopyrimidine (FapyAde) and FapyGua within the DNA strand, effectively restoring the original purine structure. nih.govexpasy.orgqmul.ac.uk The reaction involves the restoration of the C-8 to N-9 bond, converting the formamidopyrimidine residue back into an adenine or guanine residue, with the release of a water molecule. nih.govqmul.ac.uk This enzymatic activity is crucial for repairing purine residues damaged by gamma-rays. expasy.orgqmul.ac.uk
The systematic name for this enzyme is DNA-4,6-diamino-5-formamidopyrimidine C8-N9-lyase (cyclizing; DNA-adenine-forming). qmul.ac.ukwikipedia.org It is also known by other names such as DNA-4,6-diamino-5-formamidopyrimidine C8-N9-lyase (cyclizing). qmul.ac.ukwikipedia.org
Substrate Specificity of Purine Imidazole-Ring Cyclase for FapyAde
Purine Imidazole-Ring Cyclase exhibits notable substrate specificity. The enzyme is effective in reclosing the imidazole rings of FapyAde and FapyGua that are formed due to gamma-irradiation. nih.gov Research has shown that this enzyme can reclose approximately 90% of the ring-opened adenine or guanine residues in DNA. nih.gov
Interestingly, the enzyme's activity is directed towards non-alkylated formamidopyrimidines. It does not act on the imidazole-ring-opened 7-methylguanine-derived formamidopyrimidine. nih.gov This indicates a specificity for lesions arising from oxidative damage rather than those resulting from alkylation. Furthermore, the enzyme also demonstrates activity on 2,6-diamino-5-formamido-3,4-dihydro-4-oxopyrimidine residues, which are a form of FapyGua. expasy.orgqmul.ac.uk This highlights the enzyme's role in repairing a specific subset of DNA lesions characterized by the opened imidazole ring of a purine.
Influence of FapyAde on DNA Polymerase Fidelity and Replication Bypass
Impact of FapyAde on DNA Replication and Transcription
The presence of FapyAde and its guanine counterpart, Fapy•dG, in the DNA template can significantly impact cellular processes like DNA replication and transcription. nih.govnih.govnih.gov These lesions can cause the stalling of replication forks and interfere with transcription complexes, potentially leading to genomic instability. nih.govexlibrisgroup.com The altered structure of the damaged base can disrupt the normal reading of the genetic code by DNA and RNA polymerases. uab.edunih.gov
During DNA replication, the persistence of transcription at the transcription start sites (TSSs) can lead to these regions being under-replicated. nih.gov This suggests a complex interplay where the cellular machinery must coordinate the progression of both replication and transcription to maintain genomic integrity. nih.govnih.gov The presence of lesions like FapyAde can exacerbate these challenges, potentially leading to conflicts between the two processes. nih.gov
Misincorporation of Nucleotides Opposite FapyAde by DNA Polymerases
When a DNA polymerase encounters a FapyAde lesion in the template strand, its fidelity is compromised, leading to the misincorporation of nucleotides. nih.gov Fapy•dG, a structurally similar lesion, has been shown to preferentially lead to G → T transversions and G → A transitions. nih.govnih.govjohnshopkins.edu This indicates that DNA polymerases often misread the damaged base and insert an incorrect nucleotide opposite it.
For instance, studies with DNA polymerase β (Pol β) have shown that when encountering a templating Fapy•dG, it can incorporate dAMP and dCMP. oup.com The mutagenic bypass of Fapy•dG by DNA polymerases is considered a likely source of the mutagenic effects of this lesion. nih.govnih.govjohnshopkins.eduoup.com The ability of Fapy•dG to exist in multiple stereoisomers increases the ways a polymerase can interact with it, contributing to its mutagenic potential. nih.gov
Mechanism of DNA Polymerase Interaction with FapyAde Analogs (e.g., Fapy•dGTP)
The interaction of DNA polymerases with the nucleotide form of the lesion, such as Fapy•dGTP, provides further insight into the mutagenic potential of this type of damage. Fapy•dGTP can be present in the nucleotide pool and act as a substrate for DNA polymerases. nih.govnih.gov
Kinetic studies with DNA polymerase β have revealed that the insertion of Fapy•dGTP is significantly less efficient compared to the insertion of the undamaged dGTP. nih.gov The catalytic efficiency for Fapy•dGTP insertion opposite dC is dramatically lower, by nearly four orders of magnitude. nih.gov Interestingly, the insertion of Fapy•dGTP opposite dA is only about 82-fold less efficient than opposite dC, leading to a substantial reduction in the polymerase's ability to discriminate between correct and incorrect insertions. nih.gov
Structural studies of a stable Fapy•dGTP analog, β-C-Fapy•dGTP, in complex with DNA polymerase β have provided a molecular basis for these kinetic observations. nih.gov The binding of β-C-Fapy•dGTP to the polymerase's active site hinders the enzyme from adopting its fully closed conformation, which is necessary for efficient catalysis. nih.gov An active site residue, Asp276, was found to position the Fapy•dGTP analog in a way that distorts the geometry of the atoms critical for the chemical reaction. nih.gov This provides a structural rationale for the observed limited insertion of Fapy•dGTP. nih.gov
Below is a data table summarizing the kinetic parameters for the insertion of Fapy•dGTP by DNA polymerase β.
| Incoming Nucleotide | Template Base | kcat (s-1) | KM (µM) | kcat/KM (µM-1s-1) |
| Fapy•dGTP | dC | (1.5 ± 0.2) x 10⁻³ | 601 ± 115 | (2.5 ± 0.6) × 10⁻⁶ |
| Fapy•dGTP | dA | - | - | ~3-fold more efficient than opposite dC |
Data adapted from studies on DNA polymerase β. The exact kinetic constants for Fapy•dGTP insertion opposite dA were not provided in the search results, but it was noted to be approximately 3-times more efficient than opposite dC. nih.govnih.govjohnshopkins.eduoup.com
Role of Active Site Residues in Hindering Fapy•dGTP Insertion
Under conditions of oxidative stress, guanine can be damaged to form 4,6-diamino-5-formamidopyrimidine (Fapy•dG). When this lesion is present in the nucleotide pool as Fapy•dGTP, it becomes a potential pro-mutagenic substrate for DNA polymerases. nih.gov The enzymes responsible for cleansing the nucleotide pool, such as MutT in Escherichia coli and its human homolog MTH1, are inefficient at hydrolyzing Fapy•dGTP. nih.govelsevier.com This inefficiency increases the likelihood of Fapy•dGTP being available for incorporation into the genome. nih.govelsevier.com
Research into the interaction between Fapy•dGTP and DNA polymerase β (pol β), a key enzyme in base excision repair, has elucidated a sophisticated mechanism that hinders the insertion of this damaged nucleotide. nih.gov This mechanism relies on the precise geometry of the polymerase's active site and the contribution of specific "guardian" residues. nih.govelsevier.com
Crystallographic and kinetic studies utilizing a stable analog of Fapy•dGTP, β-C-Fapy•dGTP, have provided detailed insights into this protective process. nih.gov The binding of this damaged nucleotide to the active site of pol β impedes the conformational change from an "open" to a "closed" state, which is a prerequisite for efficient nucleotide incorporation. nih.gov
A key player in this hindrance is the active site residue Aspartate-276 (Asp276). nih.gov Structural analyses have revealed that Asp276 positions the incoming Fapy•dGTP in such a way that it distorts the alignment of critical catalytic atoms. nih.govelsevier.com This distortion prevents the proper geometric arrangement necessary for the chemical reaction of nucleotide insertion to occur. nih.gov
The significance of this guardian residue is highlighted by mutagenesis studies. When Asp276 is replaced with a glycine (B1666218) residue (D276G mutation), the hindrance is significantly reduced. nih.gov This mutation allows the polymerase to adopt the closed conformation and facilitates the insertion of the Fapy•dGTP analog opposite a cytosine (dC) in the template strand. nih.gov This demonstrates the crucial role of the Asp276 side chain in sampling incoming nucleotides and acting as a barrier against the incorporation of Fapy•dGTP. nih.gov
It is noteworthy that the efficiency of Fapy•dGTP insertion is also dependent on the templating base. Kinetic analyses have shown that Fapy•dGTP is incorporated more efficiently opposite adenine (dA) than cytosine (dC). nih.gov
The following table summarizes the kinetic parameters for the insertion of β-C-Fapy•dG by wild-type DNA polymerase β and its D276G mutant opposite dC, illustrating the guardian role of Asp276.
| Enzyme | Apparent Dissociation Constant (Kd,app) (µM) | Maximum Rate of Incorporation (kpol) (s-1) | Efficiency of Incorporation (kpol/Kd,app) (µM-1s-1) |
| Wild-type Pol β | 19 ± 1.2 | 0.0031 ± 0.0001 | 0.00016 |
| D276G Pol β | 1.8 ± 0.2 | 0.016 ± 0.0004 | 0.0089 |
| Data derived from studies on β-C-Fapy•dGTP insertion opposite dC. nih.gov |
These findings underscore the stringent structural requirements within the active site of DNA polymerase β that have evolved to discriminate against damaged nucleotides like Fapy•dGTP, thereby protecting the genome from the mutagenic consequences of oxidative stress. nih.gov
Focus of the Research Outline: 4,6 Diamino 5 Formamidopyrimidine Fapyade
Designation and Nomenclature: FapyAde, FapyA, N-(4,6-diaminopyrimidin-5-yl)formamide
The compound 4,6-Diamino-5-formamidopyrimidine is frequently referred to by several synonyms in scientific literature, which are essential to recognize for a comprehensive understanding of the research landscape. These designations include FapyAde, FapyA, and its systematic chemical name, N-(4,6-diaminopyrimidin-5-yl)formamide. nih.gov FapyAde is a purine-derived lesion formed when the imidazole (B134444) ring of adenine (B156593) is opened. pnas.org This occurs as a result of attack by hydroxyl radicals, exposure to UV radiation, or photosensitization. nih.govresearchgate.net
The various names for this compound are used interchangeably in research contexts, reflecting its identity as a damaged form of deoxyadenosine (B7792050) (dA) within a DNA strand.
| Designation | Full Name | Context |
| FapyAde | Formamidopyrimidine-adenine | Commonly used in genetics and molecular biology to denote the lesion derived from adenine. |
| FapyA | Formamidopyrimidine-adenine | A shortened, common abbreviation for FapyAde. |
| N-(4,6-diaminopyrimidin-5-yl)formamide | N-(4,6-diaminopyrimidin-5-yl)formamide | The systematic chemical name defining its molecular structure. nih.gov |
| Fapy-dA | Formamidopyrimidine-deoxyadenosine | Specifically indicates the lesion as part of a deoxyribonucleoside. nih.gov |
Relevance of FapyAde in Genomic Integrity Studies
FapyAde is a significant biomarker of oxidative DNA damage and plays a crucial role in studies of genomic integrity. nih.govnih.gov Its formation is a consequence of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and a biological system's ability to detoxify these reactive intermediates. nih.govresearchgate.net The presence of FapyAde in DNA can have profound biological consequences, including mutagenesis, and is therefore of great interest in cancer research and the study of aging. nih.govnih.gov
The persistence of FapyAde lesions in the genome can lead to G to T transversions during DNA replication, highlighting its mutagenic potential. nih.gov The cellular defense against such damage is primarily the Base Excision Repair (BER) pathway. researchgate.net Specific DNA glycosylases are responsible for recognizing and excising the damaged base, initiating the repair process.
| Research Finding | Enzymes Involved | Significance |
| FapyAde is a major product of oxidative DNA damage, formed from the one-electron reduction of the C8-OH-adduct radical of adenine. nih.gov | - | Indicates a common pathway with 8-hydroxypurines. |
| FapyAde lesions are substrates for the Base Excision Repair (BER) pathway. researchgate.net | NTH1, NEIL1 | Highlights the primary cellular mechanism for removing this type of damage. |
| In mice, the NTH1 DNA glycosylase is the major enzyme for the removal of FapyA. nih.govnist.gov | NTH1 | Demonstrates the specificity of repair enzymes for particular DNA lesions. |
| When NTH1 is poorly expressed, other DNA glycosylases like NEIL1 may contribute to FapyA repair. nih.govnist.gov | NEIL1 | Suggests redundancy and tissue-specific variations in DNA repair pathways. |
| The half-life for the deglycosylation (removal from the DNA backbone) of Fapy-dA at 37°C is approximately 103 hours, indicating it is persistent enough to have biological effects. nih.gov | - | Underscores the potential for this lesion to interfere with DNA replication and transcription. |
| FapyAde can be bypassed by DNA polymerases, which may lead to the insertion of an incorrect base opposite the lesion, causing mutations. nih.govresearchgate.net | DNA Polymerases | Explains the mutagenic nature of this DNA lesion. |
The study of FapyAde and its repair provides critical insights into the mechanisms that cells employ to maintain genomic stability and prevent the onset of diseases associated with DNA damage. The development of sensitive methods, such as mass spectrometry, to measure FapyAde levels in vivo allows researchers to assess the extent of oxidative stress and the efficacy of DNA repair systems in various biological contexts. nih.gov
Biological and Pathological Implications of Fapyade Accumulation
FapyAde as a Premutagenic Lesion
FapyAde is recognized as a premutagenic lesion, meaning it is a chemically altered form of a DNA base that can lead to mutations during DNA replication. nih.govresearchgate.net When DNA polymerases encounter FapyAde, they may misinterpret the damaged base and insert an incorrect nucleotide opposite it, leading to a permanent change in the DNA sequence in subsequent rounds of replication. nih.gov
The mutagenic signature of FapyAde is characterized by its propensity to induce specific types of mutations. In vitro studies have demonstrated that DNA polymerases often misincorporate adenine (B156593) opposite FapyAde, which can result in A to T transversions. researchgate.net Additionally, there is evidence suggesting that FapyAde can mimic guanine (B1146940) during DNA replication, leading to the insertion of cytosine and subsequently causing A to G transitions. researchgate.net The specific mutational outcome can be influenced by the surrounding DNA sequence and the particular DNA polymerase involved in the replication process.
In some contexts, FapyAde has been shown to induce A:T → T:A and A:T → C:G transversions. researchgate.net The imidazole (B134444) ring-opened structure of FapyAde is thought to play a role in its miscoding potential, allowing for alternative base pairing that deviates from the standard Watson-Crick model.
When evaluating the mutagenic potential of various oxidative DNA lesions, FapyAde is often compared to 7,8-dihydro-8-oxoguanine (8-oxodGuo), one of the most extensively studied oxidative DNA lesions. While 8-oxodGuo is known to be weakly mutagenic in E. coli, primarily causing G → T transversions, the mutagenicity of FapyAde can be more potent under certain conditions. nih.govnih.gov
In mammalian cells, the mutagenicity of the related formamidopyrimidine lesion, FapyGua, has been found to surpass that of 8-oxodGuo. nih.gov Some studies suggest that FapyAde may also be a more potent premutagenic lesion than 8-hydroxyadenine (B135829) (8-OH-Ade), another product of adenine oxidation. researchgate.netresearchgate.net The mutagenic frequency of FapyAde's counterpart, Fapy dG, is generally lower than that of 8-oxodGuo in certain sequence contexts in E. coli. nih.gov However, when part of a tandem lesion with 5-formyl-2′-deoxyuridine, the mutagenicity of both 8-OxodGuo and Fapy dG increases significantly. nih.govnih.govresearchgate.net
| Feature | FapyAde | 8-oxodGuo |
|---|---|---|
| Primary Mutation Type | A → T transversions, A → G transitions | G → T transversions |
| Relative Mutagenicity | Potentially more potent than 8-OH-Ade; complex context-dependent mutagenicity. | Weakly mutagenic in E. coli; a well-established mutagenic lesion. |
| Mutagenicity in Tandem Lesions | Significantly increased when paired with other lesions. | Significantly increased when paired with other lesions. |
Role of FapyAde in Disease Pathogenesis
The accumulation of unrepaired DNA lesions like FapyAde can disrupt normal cellular processes, leading to the development of various diseases. nih.gov The mutagenic nature of FapyAde directly implicates it in the initiation of carcinogenesis, and the broader context of oxidative stress and DNA damage connects it to neurodegenerative disorders.
The process of carcinogenesis is fundamentally linked to the accumulation of mutations in critical genes that regulate cell growth and division. nih.govnih.govnih.gov As a premutagenic lesion, FapyAde can contribute to the mutational burden of a cell, increasing the likelihood of transformations that lead to cancer. researchgate.netnih.gov Inefficient repair of such lesions is a key factor in cancer development. nih.govfrontiersin.orgsemanticscholar.org
Studies have investigated the levels of oxidative DNA damage, including lesions like FapyAde, in cancerous tissues compared to normal tissues. Elevated levels of oxidative DNA lesions have been reported in various malignancies. nih.gov For instance, research on human breast cancer cell lines has explored the accumulation of FapyAde following exposure to oxidative stress. researchgate.net The presence of FapyAde in both normal and cancerous tissues highlights its continuous formation and the critical role of DNA repair in preventing its accumulation to pathological levels. researchgate.net
| Sample Type | Condition | Observation | Reference |
|---|---|---|---|
| Human Breast Cancer Cell Lines | Following Hydrogen Peroxide Treatment | Increased accumulation of FapyAde. | researchgate.net |
| Various Human Tissues | Normal and Cancerous | FapyAde is present, with levels varying depending on oxidative stress and repair capacity. | researchgate.net |
Neurodegenerative diseases are often associated with the accumulation of DNA damage in the brain, a particularly vulnerable organ to oxidative stress. researchgate.net Cockayne syndrome is a rare, fatal neurodegenerative disorder characterized by premature aging and severe neurological impairment. nih.govresearchgate.netnih.gov This syndrome is caused by mutations in genes (CSA or CSB) that are crucial for transcription-coupled DNA repair, a pathway responsible for removing lesions like FapyAde from actively transcribed genes. nih.gov
The inability to efficiently repair DNA damage, including oxidative lesions, leads to the accumulation of these lesions in the genomes of individuals with Cockayne syndrome. nih.gov This accumulation is thought to contribute to the progressive neuronal death and demyelination that are hallmarks of the disease, ultimately leading to the profound neurological deficits observed in patients. nih.govclevelandclinic.org
Association with Metabolic Syndrome
Metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, is closely linked to oxidative stress and chronic inflammation. nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to cellular damage, including damage to DNA. nih.gov One of the significant types of DNA damage caused by ROS is the formation of DNA lesions, such as 4,6-Diamino-5-formamidopyrimidine (FapyAde). mdpi.com
Obesity, a key component of metabolic syndrome, is recognized as a state of chronic low-grade inflammation and a significant source of oxidative stress. nih.govmdpi.com This environment of increased ROS in individuals with metabolic syndrome can lead to the damage of purine (B94841) bases in DNA, resulting in the formation of FapyAde. mdpi.com
Research has highlighted the critical role of DNA repair mechanisms in mitigating the effects of oxidative damage. The base excision repair (BER) pathway is the primary mechanism for repairing oxidative DNA damage. nih.gov Specifically, DNA glycosylases like NEIL1 are responsible for recognizing and removing lesions such as FapyAde. nih.govnih.gov Studies on mice lacking the OGG1 gene, another important DNA glycosylase, have shown the development of features associated with metabolic syndrome, including increased adiposity, fatty liver, elevated triglycerides, and impaired glucose tolerance. mdpi.com Furthermore, mice deficient in the NEIL1 DNA glycosylase, which is active in excising FapyAde, have been shown to develop a full spectrum of symptoms associated with metabolic syndrome, such as obesity, insulin (B600854) resistance, fatty liver, and dyslipidemia. nih.gov This suggests a direct link between the accumulation of DNA lesions like FapyAde, due to impaired repair, and the pathogenesis of metabolic syndrome.
The accumulation of DNA damage, including FapyAde, can disrupt cellular metabolism and alter gene expression, contributing to the development of metabolic disorders. mdpi.com Therefore, the presence of FapyAde is indicative of the underlying oxidative stress that is a hallmark of metabolic syndrome.
Accumulation in Organs of Animals Exposed to Environmental Toxins
Exposure to a variety of environmental toxins can induce oxidative stress and lead to the formation of DNA adducts, including FapyAde, in various organs of animals. researchgate.netajsrp.com These toxins can range from industrial chemicals and pollutants to naturally occurring carcinogens. nih.govnih.gov The accumulation of such DNA damage in tissues is a critical factor in the initiation and progression of diseases, including cancer. researchgate.netnih.gov
A notable example of this phenomenon was observed in the neoplastic livers of wild English sole exposed to aromatic hydrocarbons. nih.gov Gas chromatography-mass spectrometry analysis revealed the presence of FapyAde, alongside other modified nucleotides, in the liver DNA of these fish. nih.gov This finding supports the hypothesis that hydroxyl radicals, a type of ROS generated in response to carcinogen exposure, modify purine nucleotides, playing a crucial role in tumor formation. nih.gov
Further research has shown that animals exposed to various environmental toxins accumulate formamidopyrimidines, the class of DNA lesions to which FapyAde belongs, in their organs. researchgate.net The persistence of these adducts in tissues is a significant concern, as they can lead to mutations if not repaired before DNA replication. researchgate.net The specific organs affected and the extent of FapyAde accumulation can depend on the type of toxin, the route of exposure, and the metabolic capacities of the animal. researchgate.net
The table below summarizes findings related to the accumulation of FapyAde in animal organs following exposure to environmental toxins.
| Animal Model | Toxin/Carcinogen | Organ(s) with FapyAde Accumulation | Associated Pathological Condition |
| English sole | Aromatic hydrocarbons | Liver | Neoplastic liver (cancer) nih.gov |
| Various animal models | General environmental toxins | Various organs | Not specified in detail, but linked to toxicity and mutagenicity researchgate.net |
FapyAde as a Biomarker of Oxidative Stress and DNA Damage
The formation of FapyAde is a direct consequence of oxidative damage to adenine bases in DNA by reactive oxygen species. mdpi.com As such, the detection and quantification of FapyAde can serve as a reliable biomarker for assessing the level of oxidative stress and resultant DNA damage within an organism. noaa.gov This has significant implications for understanding the etiology of various diseases and for developing strategies for their prevention and treatment. mdpi.com
The measurement of oxidatively induced DNA lesions, including FapyAde, has been proposed as a valuable tool for monitoring the biological effects of pollutants in aquatic environments. noaa.gov For instance, elevated levels of such DNA lesions in organisms like dreissenid mussels can act as early warning biomarkers for pollution. noaa.gov
The mutagenic potential of FapyAde further underscores its importance as a biomarker. While it is considered weakly mutagenic compared to other lesions like 8-hydroxyguanine, FapyAde can cause A → T transversions, contributing to genetic instability. nih.govnoaa.gov The accumulation of such mutations is a key step in the development of cancer. researchgate.net
Potential for Early Detection of Malignancies (e.g., Lung Cancer)
The role of FapyAde as a biomarker of DNA damage provides a basis for its potential use in the early detection of malignancies, including lung cancer. nih.gov The rationale is that cancer cells often exhibit higher levels of oxidative stress and DNA damage compared to normal cells. researchgate.net This increased damage can lead to the release of DNA adducts, such as FapyAde, into bodily fluids like urine, where they can be detected non-invasively. urotoday.complos.orgmdpi.com
While the direct measurement of urinary FapyAde for the early detection of lung cancer is still an area of active research, the principle of using urinary biomarkers for cancer detection is well-established for other cancers like bladder cancer. mdpi.comnih.gov For lung cancer, which is often diagnosed at advanced stages, there is a critical need for reliable, non-invasive screening methods. cancernetwork.com
The potential clinical application of FapyAde as a biomarker is summarized in the table below.
| Potential Application | Sample Type | Significance |
| Monitoring oxidative stress | Tissue, Blood, Urine | To assess the overall burden of oxidative damage in various pathological conditions. noaa.gov |
| Early cancer detection | Urine, Blood | Non-invasive screening for malignancies characterized by high oxidative stress. nih.govmdpi.com |
| Assessing exposure to environmental toxins | Tissue, Blood | To determine the extent of DNA damage caused by exposure to carcinogens and pollutants. nih.gov |
Further research is needed to validate the clinical utility of FapyAde as a standalone or panel biomarker for the early detection of lung cancer and other malignancies. youtube.com This would involve large-scale clinical studies to establish sensitivity, specificity, and predictive values.
Q & A
Q. How is 4,6-diamino-5-formamidopyrimidine (FapyA) formed in DNA?
FapyA arises primarily through oxidative damage to DNA, mediated by hydroxyl radicals (•OH), UV radiation, or environmental pollutants. It is a stable end-product of adenine oxidation, formed via cleavage of the imidazole ring under oxidative stress. Competing pathways include the conversion of 8-hydroxyadenine to FapyA in the presence of reducing agents .
Methodological Insight :
- Induce oxidative stress in vitro using γ-irradiation, Fenton reagents, or photosensitizers.
- Validate lesion formation via LC-MS or GC/MS after DNA hydrolysis .
Q. What analytical methods are used to detect and quantify FapyA in DNA?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-ESI-IT-MS with selected reaction monitoring (SRM) achieves a lower limit of quantification (LLOQ) of 0.2 nmol/mL, suitable for urine or tissue samples .
- Gas Chromatography/Mass Spectrometry (GC/MS) : After derivatization (e.g., trimethylsilylation), GC/MS provides high specificity for FapyA in hydrolyzed DNA .
- Enzymatic Digestion with FPG Protein : The formamidopyrimidine DNA glycosylase (FPG) introduces strand breaks at FapyA sites, enabling PCR-based quantification of lesion frequency .
Q. Which DNA repair pathways target FapyA?
FapyA is primarily repaired via the base excision repair (BER) pathway. Key glycosylases include:
- NEIL1 : Excises FapyA and FapyG with high specificity in humans and mice .
- OGG1 : Removes FapyG but shows limited activity toward FapyA .
- T4 Endonuclease V : A prokaryotic enzyme with FapyA-specific N-glycosylase activity .
Experimental Design : Compare repair kinetics using recombinant glycosylases, plasmid DNA containing site-specific FapyA, and gel electrophoresis to assess strand cleavage .
Advanced Research Questions
Q. How do DNA glycosylases distinguish FapyA from undamaged bases?
Glycosylases like NEIL1 use base-flipping mechanisms and electrostatic interactions to recognize FapyA’s destabilized ring structure. Structural studies reveal that NEIL1 binds FapyA via hydrogen bonding to the formamido group and steric exclusion of undamaged bases .
Methodological Approaches :
Q. What are the mutagenic consequences of FapyA during replication?
Computational modeling shows FapyA can mispair with guanine , cytosine , or thymine in Watson-Crick-like configurations, leading to A→T or A→C transversions. However, in vivo studies suggest thymine pairing dominates under physiological conditions, reducing mutagenic potential .
Experimental Validation :
- Primer Extension Assays : Use DNA polymerases (e.g., Pol β) and FapyA-containing templates to quantify misincorporation rates.
- Next-Generation Sequencing : Profile mutations in FapyA-rich genomic regions .
Q. How can researchers compare the repair efficiency of FapyA with other oxidative lesions?
Competitive Repair Assays :
- Prepare DNA substrates with equimolar FapyA, 8-oxoG, and thymine glycol.
- Incubate with cell lysates or purified glycosylases, then quantify lesion removal via LC-MS .
- Data Interpretation : NEIL1 repairs FapyA 2–3× faster than 8-oxoG, while OGG1 is inactive toward FapyA .
Q. What challenges exist in detecting FapyA in complex biological matrices?
- Low Abundance : FapyA occurs at ~1–10 lesions per bases in vivo, necessitating high-sensitivity MS methods .
- Sample Preparation : Avoid artifactual oxidation during DNA extraction (use chelating agents like deferoxamine) .
- Interference : Co-eluting metabolites (e.g., 8-oxoadenine) require chromatographic optimization .
Q. How is FapyA implicated in disease models?
In fish exposed to environmental carcinogens, FapyA accumulation correlates with hepatic neoplasia , suggesting a role in oxidative stress-driven carcinogenesis. Similar trends are observed in aging mammalian tissues .
In Vivo Models :
- Expose model organisms (e.g., mice, zebrafish) to pro-oxidants (e.g., , paraquat).
- Quantify FapyA in target organs using GC/MS and correlate with histopathology .
Contradictions and Open Questions
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